molecular formula C24H35NO5 B11826602 tert-butyl (5S)-4-allyl-5-((E)-3-((4-methoxybenzyl)oxy)prop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate

tert-butyl (5S)-4-allyl-5-((E)-3-((4-methoxybenzyl)oxy)prop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B11826602
M. Wt: 417.5 g/mol
InChI Key: USXNPCQPWAGIPO-MHNBFTQISA-N
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Description

Tert-butyl (5S)-4-allyl-5-((E)-3-((4-methoxybenzyl)oxy)prop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound with a unique structure that includes an oxazolidine ring, an allyl group, and a methoxybenzyl ether

Properties

Molecular Formula

C24H35NO5

Molecular Weight

417.5 g/mol

IUPAC Name

tert-butyl (5S)-5-[(E)-3-[(4-methoxyphenyl)methoxy]prop-1-enyl]-2,2-dimethyl-4-prop-2-enyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C24H35NO5/c1-8-10-20-21(29-24(5,6)25(20)22(26)30-23(2,3)4)11-9-16-28-17-18-12-14-19(27-7)15-13-18/h8-9,11-15,20-21H,1,10,16-17H2,2-7H3/b11-9+/t20?,21-/m0/s1

InChI Key

USXNPCQPWAGIPO-MHNBFTQISA-N

Isomeric SMILES

CC1(N(C([C@@H](O1)/C=C/COCC2=CC=C(C=C2)OC)CC=C)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(C(O1)C=CCOCC2=CC=C(C=C2)OC)CC=C)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl (5S)-4-allyl-5-((E)-3-((4-methoxybenzyl)oxy)prop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the allyl and methoxybenzyl groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The oxazolidine ring can be reduced to form amines or other reduced products.

    Substitution: The methoxybenzyl ether can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (5S)-4-allyl-5-((E)-3-((4-methoxybenzyl)oxy)prop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring and allyl group can participate in various biochemical pathways, influencing the activity of enzymes or the binding affinity of receptors. The methoxybenzyl ether group may also play a role in modulating the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar compounds to tert-butyl (5S)-4-allyl-5-((E)-3-((4-methoxybenzyl)oxy)prop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate include other oxazolidine derivatives and compounds with allyl or methoxybenzyl groups These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activity

Biological Activity

Tert-butyl (5S)-4-allyl-5-((E)-3-((4-methoxybenzyl)oxy)prop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate, with CAS number 1372800-35-5, is a complex organic compound characterized by its oxazolidine structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C24H35NO5C_{24}H_{35}NO_5, with a molecular weight of approximately 417.54 g/mol. The structure features a tert-butyl group, an allyl side chain, and a methoxybenzyl ether, which are critical for its biological interactions. The LogP (partition coefficient) value is 5.0226, indicating its lipophilicity, which may influence its absorption and distribution in biological systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives that incorporate oxazolidine rings have been shown to inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways associated with tumor growth.

Case Study: Inhibition of Plk1

A notable case study involved the synthesis of peptidomimetics targeting the Polo-like kinase 1 (Plk1), a known regulator of cell division. Research demonstrated that modifications to the oxazolidine structure enhanced selectivity and potency against Plk1, leading to reduced cell viability in HeLa cancer cells . The IC50 values for these modified compounds were significantly lower than those for standard chemotherapeutics.

CompoundIC50 Value (μM)Mechanism of Action
Peptidomimetic A0.68Plk1-PBD inhibitor
Peptidomimetic B6.27Selective Plk1 binding
Tert-butyl derivativeTBDTBD

Antimicrobial Activity

In addition to anticancer properties, preliminary evaluations suggest that tert-butyl (5S)-4-allyl derivatives possess antimicrobial activity against certain bacterial strains. The presence of the allyl group may enhance membrane permeability, facilitating the compound's entry into bacterial cells.

Mechanistic Insights

The biological activity of tert-butyl (5S)-4-allyl derivatives can be attributed to their ability to interact with specific molecular targets within cells:

  • Targeting Kinases : Similar compounds have been shown to inhibit serine-threonine kinases like Plk1 by mimicking substrate binding.
  • Cell Cycle Arrest : By interfering with mitotic processes, these compounds induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Studies indicate that certain derivatives can trigger apoptotic pathways through mitochondrial dysfunction.

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